molecular formula C16H23ClN2O2S B013482 W-5 Hydrochloride CAS No. 61714-25-8

W-5 Hydrochloride

Cat. No.: B013482
CAS No.: 61714-25-8
M. Wt: 342.9 g/mol
InChI Key: HOCSVIGHWPLMFC-UHFFFAOYSA-N
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Description

W-5 Hydrochloride: N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride , is a potent calmodulin antagonist. It is a cell-permeable and reversible inhibitor of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This compound is widely used in scientific research due to its ability to modulate calmodulin activity, which plays a crucial role in various cellular processes.

Mechanism of Action

Target of Action

W-5 Hydrochloride primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in regulating numerous cellular processes by interacting with various protein targets.

Mode of Action

As a calmodulin antagonist , this compound inhibits the action of calmodulin . Specifically, it inhibits myosin light chain kinase (IC₅₀ = 230 µM) and Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . By doing so, it interferes with the normal functioning of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase affects various biochemical pathways. These enzymes are involved in the regulation of muscle contraction and the breakdown of cyclic nucleotides, respectively . Therefore, the antagonistic action of this compound can lead to changes in muscle contraction and cyclic nucleotide levels.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on calmodulin-dependent processes . By inhibiting myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase, it can affect muscle contraction and cyclic nucleotide levels, leading to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W-5 Hydrochloride involves the reaction of 1-naphthalenesulfonyl chloride with 6-aminohexylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Purification: Crystallization or column chromatography

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for the reaction

    Automated purification systems: for efficient isolation of the product

    Quality control measures: to ensure the purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions: W-5 Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives

    Reduction: Formation of dihydronaphthalene derivatives

Properties

IUPAC Name

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSVIGHWPLMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79458-81-4 (Parent)
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50977298
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-25-8
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61714-25-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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